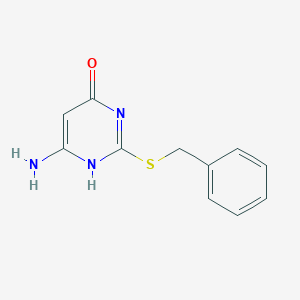

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE

Descripción general

Descripción

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE typically involves the reaction of 2-chloropyrimidine with benzyl mercaptan in the presence of a base, followed by the introduction of an amino group at the 6-position. The reaction conditions often include:

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2)

Substitution: N-bromosuccinimide (NBS) or alkyl halides

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Amino derivatives

Substitution: Halogenated or alkylated pyrimidines

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(Benzymercapto)-4-hydroxy-6-aminopyrimidine possesses a unique structure that allows it to interact with biological systems effectively. The presence of the benzyl mercapto group enhances its reactivity and binding capabilities, making it a valuable scaffold for drug development.

Pharmacological Applications

-

Adenosine Receptor Modulation

- The compound has been explored for its ability to modulate adenosine receptors (ARs), particularly A1 and A2A subtypes. Research indicates that derivatives of pyrimidine compounds can exhibit selective antagonism at these receptors, which are implicated in various neurological disorders such as epilepsy and Parkinson's disease . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance receptor selectivity and potency .

-

Antiviral Activity

- Compounds similar to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine have shown promise as inhibitors of viral reverse transcriptase, an enzyme critical for the replication of HIV. Studies have demonstrated that certain derivatives possess anti-HIV activity by inhibiting this enzyme, thus providing a potential therapeutic avenue for treating HIV/AIDS .

-

Neuroprotective Effects

- Research has indicated that modulation of adenosine receptors can lead to increased extracellular levels of neurotransmitters like acetylcholine, which is beneficial in conditions such as Alzheimer’s disease. This suggests that compounds like 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine could play a role in neuroprotection and cognitive enhancement .

Case Study 1: Development of Selective A1AR Antagonists

A study synthesized a series of 2-amino-4,6-disubstituted-pyrimidines, including derivatives of 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine. The results showed that specific substitutions at the 5-position significantly enhanced selectivity for A1AR over A2AAR, indicating the potential for developing targeted therapies for cardiovascular and neurological disorders .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, various pyrimidine derivatives were screened against HIV reverse transcriptase. The findings revealed that compounds closely related to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine exhibited significant inhibitory activity, suggesting their potential as leads in antiviral drug development .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.

Comparación Con Compuestos Similares

Similar Compounds

- 6-amino-2-(methylsulfanyl)pyrimidin-4(1H)-one

- 6-amino-2-(ethylsulfanyl)pyrimidin-4(1H)-one

- 6-amino-2-(propylsulfanyl)pyrimidin-4(1H)-one

Uniqueness

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzylsulfanyl group may contribute to the compound’s stability and reactivity, making it a valuable scaffold for drug development.

Actividad Biológica

2-(Benzymercapto)-4-hydroxy-6-aminopyrimidine (CAS No. 37660-23-4) is a heterocyclic compound with potential biological activities, particularly in the realm of cancer therapeutics. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11N3OS

- Molecular Weight : 233.29 g/mol

Research indicates that compounds similar to 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine exhibit strong inhibitory effects on protein tyrosine kinases (PTKs), which are critical in various cellular processes including growth and differentiation. Inhibition of PTKs has been linked to anti-cancer properties, as these enzymes are often overactive in tumor cells, leading to uncontrolled proliferation.

Key Protein Targets

- EGFr (Epidermal Growth Factor Receptor)

- c-erbB-2

- PDGFr (Platelet-Derived Growth Factor Receptor)

- c-src

These targets are implicated in various malignancies including breast, lung, and pancreatic cancers .

Biological Activity and Antitumor Effects

The compound has demonstrated notable antitumor activity in vitro. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases, particularly the S phase. This mechanism is crucial as it prevents cancer cells from replicating and spreading.

Case Study: In Vitro Antitumor Activity

A comparative study evaluated the efficacy of 2-(benzymercapto)-4-hydroxy-6-aminopyrimidine against several cancer cell lines using an MTT assay. The results indicated significant inhibition rates across different concentrations:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that the compound has a potent effect against various cancer types, outperforming standard treatments like Sunitinib .

Additional Research Findings

- Cell Cycle Arrest : Treatment with the compound led to a significant increase in the percentage of cells in the S phase, indicating effective cell cycle arrest.

- Apoptosis Induction : Western blot analyses showed that the compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and activation of caspase pathways .

Propiedades

IUPAC Name |

4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKGDQJCBTIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352021 | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37660-23-4 | |

| Record name | 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.